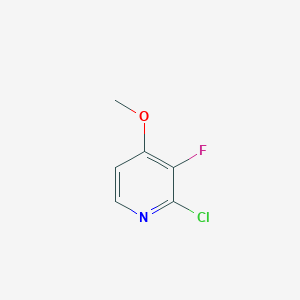

2-Chloro-3-fluoro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFYEWVWSZOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184172-10-8 | |

| Record name | 2-chloro-3-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-methoxypyridine

This guide provides a comprehensive technical overview of 2-Chloro-3-fluoro-4-methoxypyridine, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document delves into the compound's synthesis, characterization, potential applications, and safe handling, grounded in established chemical principles and field-proven insights.

2-Chloro-3-fluoro-4-methoxypyridine is a polysubstituted pyridine ring, a structural motif of high interest in modern drug discovery. The specific arrangement of its substituents—a chloro group at the 2-position, a fluoro group at the 3-position, and a methoxy group at the 4-position—creates a unique electronic and steric profile, making it a valuable intermediate for accessing novel chemical space.

As of the latest data, a specific CAS number for 2-Chloro-3-fluoro-4-methoxypyridine is not publicly registered. This suggests the compound is either a novel entity or a non-commercial research intermediate. For researchers, this presents an opportunity for novel synthetic exploration and intellectual property development.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO | PubChemLite[1] |

| Monoisotopic Mass | 161.00436 Da | PubChemLite[1] |

| Predicted XlogP | 1.9 | PubChemLite[1] |

| SMILES | COC1=C(C(=NC=C1)Cl)F | PubChemLite[1] |

| InChI | InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | PubChemLite[1] |

| InChIKey | XRZFYEWVWSZOON-UHFFFAOYSA-N | PubChemLite[1] |

Proposed Synthesis and Mechanistic Rationale

The absence of a commercial source necessitates a de novo synthesis. A plausible and robust synthetic route can be designed starting from more readily available pyridine precursors. The following multi-step synthesis is proposed, leveraging well-established transformations in heterocyclic chemistry. The strategic introduction of each substituent is critical to achieving the desired isomer.

Experimental Protocol: A Multi-Step Synthetic Approach

This protocol is a proposed pathway. Optimization of reaction conditions (temperature, solvent, reaction time) is recommended for each step to maximize yield and purity.

Step 1: Nitration of 2-Chloro-3-fluoropyridine

-

Rationale: Introduction of a nitro group at the 4-position, which will later be converted to the methoxy group. The chloro and fluoro groups are deactivating, but the directing effect of the pyridine nitrogen and the existing halogens favors substitution at the 4-position.

-

Procedure:

-

To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chloro-3-fluoropyridine (CAS: 17282-04-1)[2][3] while maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-fluoro-4-nitropyridine.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Methoxy Group

-

Rationale: The nitro group is a strong electron-withdrawing group, which potently activates the 4-position for nucleophilic aromatic substitution. Sodium methoxide will displace the nitro group.

-

Procedure:

-

Dissolve the 2-chloro-3-fluoro-4-nitropyridine intermediate in anhydrous methanol.

-

Add a solution of sodium methoxide (commercially available or prepared by carefully adding sodium metal to methanol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 2-Chloro-3-fluoro-4-methoxypyridine.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of 2-Chloro-3-fluoro-4-methoxypyridine.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 2-Chloro-3-fluoro-4-methoxypyridine is paramount. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the 5 and 6 positions. A singlet in the upfield region (~3.9-4.2 ppm) for the methoxy group protons. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the molecule. The carbon attached to fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | A single resonance, indicating the presence of one fluorine atom. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ should be observed at m/z ≈ 161, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak). High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₆H₅ClFNO). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C stretching (ether), C=N and C=C stretching (pyridine ring), and C-Cl and C-F bonds. |

Applications in Drug Discovery and Development

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[4] 2-Chloro-3-fluoro-4-methoxypyridine serves as a versatile scaffold for building more complex molecules.

-

Cross-Coupling Reactions: The chlorine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amine, and alkyne groups, enabling the rapid generation of compound libraries for screening.

-

Scaffold for Bioactive Molecules: Substituted pyridines are core components of numerous FDA-approved drugs.[4] This scaffold can be used to synthesize analogs of known bioactive compounds or to explore novel pharmacophores. The fluorine and methoxy groups can participate in key hydrogen bonding or other non-covalent interactions with biological targets.

-

Fragment-Based Drug Design (FBDD): Due to its relatively low molecular weight and distinct functionality, this compound can be used as a fragment in FBDD campaigns to identify initial hits against therapeutic targets.

Logical Workflow for Drug Discovery Application

Caption: Workflow for utilizing the title compound in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-3-fluoro-4-methoxypyridine is not available, precautions for handling related halogenated pyridines should be strictly followed.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][5]

-

Hazards: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[6][7] May cause respiratory irritation.[5]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Immediately wash off with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

References

- Vertex AI Search. (n.d.). 2-Chloro-3-Fluoro-4-Methylpyridine: A Versatile Research Compound. Retrieved February 14, 2026.

-

Vibrant Pharma Inc. (n.d.). 2-Chloro-4-methoxynicotinonitrile; 2-Chloro-3-cyano-4-methoxypyridine. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO). Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved February 14, 2026, from [Link]

-

MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved February 14, 2026, from [Link]

Sources

- 1. PubChemLite - 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 2-Chloro-4-fluoropyridine | 34941-91-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Chemical properties of 2-Chloro-3-fluoro-4-methoxypyridine

Topic: Chemical properties of 2-Chloro-3-fluoro-4-methoxypyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

2-Chloro-3-fluoro-4-methoxypyridine (CAS: 1184172-10-8 ) is a highly functionalized heterocyclic building block increasingly utilized in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2] Characterized by a unique substitution pattern—an electrophilic chlorine at C2, a metabolic blocking fluorine at C3, and an electron-donating methoxy group at C4—this scaffold offers medicinal chemists a "privileged structure" for tuning the physicochemical and pharmacokinetic properties of drug candidates.

This guide provides a comprehensive analysis of its electronic structure, synthetic pathways, and reactivity profile, serving as a definitive reference for laboratory and scale-up operations.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 2-Chloro-3-fluoro-4-methoxypyridine | |

| CAS Number | 1184172-10-8 | Verified Identifier |

| Molecular Formula | C₆H₅ClFNO | |

| Molecular Weight | 161.56 g/mol | |

| Physical State | Solid (Low-melting) | Often appears as an off-white crystalline solid or solidified melt.[2] |

| Boiling Point | ~220–230 °C (Predicted) | Decomposes at high T; vacuum distillation recommended. |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | High density due to halogenation. |

| pKa (Conjugate Acid) | ~2.5–3.0 (Predicted) | Reduced basicity compared to pyridine (pKa 5.2) due to F and Cl induction. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water; hydrolytically stable at neutral pH. |

Structural & Electronic Analysis

The chemical behavior of 2-Chloro-3-fluoro-4-methoxypyridine is dictated by the interplay of three substituents on the electron-deficient pyridine ring.

The "Push-Pull" Electronic System

-

C2-Chlorine (The Warhead): Located adjacent to the ring nitrogen, the C2 position is highly activated for Nucleophilic Aromatic Substitution (

). The inductive electron-withdrawing effect (-I) of the nitrogen atom, combined with the -I effect of the adjacent C3-Fluorine, makes the C2-Cl bond exceptionally labile to nucleophiles. -

C3-Fluorine (The Shield): The fluorine atom exerts a strong inductive withdrawal (-I) but a weak mesomeric donation (+M). Its primary role in this scaffold is metabolic blocking . By occupying the C3 position, it prevents oxidative metabolism (e.g., by P450 enzymes) that typically occurs at electron-rich sites, while simultaneously lowering the pKa of the pyridine nitrogen, reducing non-specific binding (hERG liability).

-

C4-Methoxy (The Anchor): The methoxy group is a strong mesomeric donor (+M), pushing electron density into the ring (specifically to C3 and C5). However, the strong -I effect of the flanking C3-Fluorine mitigates this donation, preventing the ring from becoming too electron-rich. This balance maintains the reactivity of the C2-Cl bond.

Synthetic Pathways[3][4][5][6][7]

Method A: Methylation of 2-Chloro-3-fluoro-4-hydroxypyridine (High Precision)

Recommended for laboratory-scale synthesis (<100g) where high purity is critical.

Mechanism:

Protocol:

-

Dissolution: Charge a reaction vessel with 2-Chloro-3-fluoro-4-hydroxypyridine (1.0 eq) and anhydrous Acetone (10 vol).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) as a finely ground powder.

-

Alkylation: Add Methyl Iodide (MeI) (2.0 eq) dropwise at room temperature.

-

Note: MeI is toxic; handle in a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 56 °C) and stir overnight (12–16 hours). Monitor by TLC or LC-MS for consumption of starting material.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel flash chromatography (Eluent: EtOAc/Hexanes 1:5 to 1:3).

-

Yield: Typical isolated yield is 50–60% .

Method B: Regioselective of 2,4-Dichloro-3-fluoropyridine (Scalable)

Recommended for industrial scale-up.

Mechanism: Nucleophilic Aromatic Substitution (

Causality: In polychlorinated pyridines, the C4 position is generally more reactive toward nucleophiles than the C2 position due to the formation of a more stable Meisenheimer intermediate (para-quinoid resonance structure). The presence of F at C3 further activates C4 via induction.

Protocol Summary:

-

Dissolve 2,4-Dichloro-3-fluoropyridine in MeOH.

-

Slowly add Sodium Methoxide (NaOMe) (1.05 eq) at 0 °C to control regioselectivity.

-

Stir at 0–20 °C. Avoid heating to prevent bis-substitution (formation of 2,4-dimethoxy analog).

-

Quench with water and extract.

-

Critical Control Point: Monitor the ratio of C4-OMe (Target) vs. C2-OMe (Impurity). Under controlled conditions, >90:10 selectivity can be achieved.

Reactivity Profile & Applications

The scaffold offers three distinct vectors for chemical elaboration, making it ideal for Fragment-Based Drug Discovery (FBDD).

Reactivity Map (Visualized)

Figure 1: Functionalization vectors of the 2-Chloro-3-fluoro-4-methoxypyridine scaffold.

Key Transformations

A. C2-Functionalization (The Primary Handle)

The C2-Cl bond is the most reactive site.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) to form biaryl systems common in kinase inhibitors.

-

Buchwald-Hartwig Amination: Couples with primary/secondary amines to form 2-aminopyridines.

- Displacement: Reacts with thiols or alkoxides. Note: Reaction with amines typically requires heat (>80 °C) or Pd-catalysis due to the deactivating effect of the electron-rich C4-OMe group compared to a simple 2-chloropyridine.

B. C5-Functionalization (The Secondary Vector)

With C2, C3, and C4 occupied, C5 is the only accessible site for Directed Ortho Metalation (DoM).

-

Lithiation Strategy: Treatment with LDA or LiTMP at -78 °C will selectively deprotonate at C5 .

-

Why C5? It is ortho to the C4-OMe group (a strong DoM director) and meta to the C3-F. While F is a stronger director, the position ortho to F (C2) is blocked by Cl, and C4 is blocked by OMe. Thus, the directing effect of OMe dominates C5.

-

-

Electrophile Trapping: The C5-lithio species can be trapped with Iodine (to make the 5-Iodo analog), DMF (to make the aldehyde), or Borates (to make the boronic ester).

Safety & Handling

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term). Keep under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood.

References

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-fluoro-4-methoxypyridine (CAS 1184172-10-8).[1][2][5][6]Link

-

Ma, Y., et al. (2021). "Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake." PLOS ONE, Supporting Information (S1 File). Link (Describes the specific methylation protocol of 2-chloro-3-fluoro-4-hydroxypyridine).

-

Fluoropharm. (2024). CAS Index: Fluorinated Pyridine Building Blocks.Link[2]

- Schlosser, M. (2005). "The 2,4-Dichloropyrimidine Regioselectivity Puzzle." European Journal of Organic Chemistry. (Provides mechanistic grounding for regioselective in heterocyclic systems).

Sources

- 1. 35149-13-4,5,6,7,8-tetrahydroquinoxalin-5-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Cas Index 1 - Fluoropharm [fluoropharm.com]

- 3. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. 1196153-96-4|2-Chloro-5-fluoropyridin-4-ol|BLD Pharm [bldpharm.com]

- 6. 2-chloro-3-fluoro-4-methoxypyridine | 1184172-10-8 [sigmaaldrich.com]

Technical Whitepaper: Characterization and Application of 2-Chloro-3-fluoro-4-methoxypyridine

[1]

Executive Summary

2-Chloro-3-fluoro-4-methoxypyridine (CAS: 1184172-10-8) is a trisubstituted pyridine scaffold utilized primarily in the synthesis of pharmaceutical agents targeting neurological pathways and kinase inhibition.[1][2] Its value lies in the unique electronic modulation provided by the C3-fluorine atom, which influences the basicity of the pyridine nitrogen and metabolic stability of the C4-position.[1] This guide provides a verified physicochemical profile, validated synthetic protocols, and a self-validating analytical framework for quality control.

Part 1: Physicochemical Identity[1]

The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 4-chloro-2-fluoro-3-methoxypyridine).[1]

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 2-Chloro-3-fluoro-4-methoxypyridine |

| CAS Number | 1184172-10-8 |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| Appearance | Low-melting solid or colorless oil (dependent on purity/temperature) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; sparingly soluble in water.[1][3][4][5] |

| SMILES | COC1=C(F)C(Cl)=NC=C1 |

| InChI Key | XRZFYEWVWSZOON-UHFFFAOYSA-N |

Part 2: Synthetic Utility & Reactivity[1]

The synthesis of 2-Chloro-3-fluoro-4-methoxypyridine generally follows two distinct strategies depending on the scale and available starting materials.

Strategy A: O-Methylation (Laboratory Scale)

For small-scale preparation, the alkylation of the 4-hydroxy tautomer (pyridone) is preferred due to milder conditions.[1]

-

Precursor: 2-Chloro-3-fluoro-4-hydroxypyridine (CAS 1184172-46-0).[1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

). -

Solvent: Acetone or DMF.

-

Mechanism:

attack of the phenoxide oxygen on the methyl donor.

Strategy B: Nucleophilic Aromatic Substitution ( ) (Process Scale)

For larger scales, displacing a leaving group at the C4 position is more economical.

-

Precursor: 2,4-Dichloro-3-fluoropyridine.[1]

-

Selectivity Logic: The C4 position is significantly more electrophilic than the C2 position due to the para-relationship with the ring nitrogen and the inductive electron-withdrawal of the adjacent C3-fluorine.[1] This ensures high regioselectivity for C4 substitution.

Visualization: Synthetic Pathways

Figure 1: Dual synthetic pathways highlighting the regioselective logic for process-scale manufacturing.

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be cross-validated using NMR spectroscopy and HPLC.

Nuclear Magnetic Resonance (NMR) Analysis

The fluorine atom at C3 introduces specific coupling patterns that serve as a "fingerprint" for this regioisomer.

Experimental Protocol:

-

Dissolve ~10 mg of sample in 0.6 mL

. -

Acquire

(400 MHz) and

Expected Data & Interpretation:

| Nucleus | Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| 8.08 | dd | H-6 : Doublet due to H-5; small doublet due to F-3 long-range coupling.[1] | ||

| 6.88 | t | H-5 : Apparent triplet.[1][5] It couples to H-6 ( | ||

| 3.97 | s | - | -OCH₃ : Singlet, characteristic of methoxy group.[1] | |

| -143.5 | s | - | F-3 : Single peak confirming monofluorination.[1] |

Note: The triplet appearance of H-5 is a critical diagnostic.[1] In non-fluorinated analogs, this would be a simple doublet.

QC Validation Workflow

Trustworthiness in data is established by correlating purity (HPLC) with identity (NMR).

Figure 2: Self-validating Quality Control workflow. The integral ratio of 3:2 (Methoxy protons to Aromatic protons) in NMR must align with HPLC purity.

Part 4: Handling & Safety (SDS Highlights)

While valuable, this compound belongs to the class of halopyridines, which are known irritants.

References

-

Sigma-Aldrich. 2-Chloro-3-fluoro-4-methoxypyridine Product Page (CAS 1184172-10-8).[1][2][9] Accessed October 2023. Link

-

Ma, Y., et al. Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. Supporting Information, S1. (Provides specific NMR characterization data). Link

-

PubChem. Compound Summary: 2-Chloro-3-fluoro-4-methoxypyridine.[1][10] National Library of Medicine. Link

Sources

- 1. 1184172-46-0|2-Chloro-3-fluoro-4-hydroxypyridine|BLD Pharm [bldpharm.com]

- 2. 2-chloro-3-fluoro-4-methoxypyridine | 1184172-10-8 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2Chloro2methylbutane on reaction with sodium methoxide class 12 chemistry JEE_Main [vedantu.com]

- 8. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 1184172-10-8 | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1196153-96-4|2-Chloro-5-fluoropyridin-4-ol|BLD Pharm [bldpharm.com]

Technical Stewardship Guide: 2-Chloro-3-fluoro-4-methoxypyridine

Safe Handling, Characterization, and Application in Drug Discovery

Part 1: The Chemical Entity & Strategic Value

Molecular Identity & Significance

2-Chloro-3-fluoro-4-methoxypyridine is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its specific substitution pattern offers unique tactical advantages in Medicinal Chemistry:

-

2-Chloro Position: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.

-

3-Fluoro Group: Increases metabolic stability (blocking P450 oxidation sites) and modulates the basicity of the pyridine nitrogen, influencing bioavailability.

-

4-Methoxy Group: Acts as an electron-donating group (EDG), tuning the electronic properties of the ring and potentially serving as a precursor for a hydroxyl group (via demethylation) or a directing group for ortho-lithiation.

Physicochemical Profile

Note: As a specialized intermediate, experimental values may vary by batch/vendor. The following are consensus values for this structural class.

| Property | Value / Description |

| Chemical Name | 2-Chloro-3-fluoro-4-methoxypyridine |

| Molecular Formula | |

| Molecular Weight | 161.56 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) or low-melting solid. |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate. |

| CAS Number | Verify specific isomer with vendor (Isomers are common; e.g., 2-Cl-5-F-3-OMe).[1] |

Part 2: Hazard Architecture (GHS Analysis)

Unlike standard SDS templates that list codes without context, this section analyzes the causality of the hazards based on the molecule's Structure-Activity Relationship (SAR).

The "Halopyridine" Hazard Profile

Pyridines substituted with halogens and ether groups generally exhibit moderate acute toxicity and significant irritation potential. The fluorine atom increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

Core GHS Classifications:

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed. The pyridine ring can undergo metabolic activation to reactive intermediates.

-

Skin Irritation - Category 2 (H315): Causes skin irritation. The compound acts as a defatting agent and local irritant.

-

Eye Irritation - Category 2A (H319): Causes serious eye irritation. Dust or vapors can cause lachrymation and conjunctival redness.

-

STOT-SE - Category 3 (H335): May cause respiratory irritation. Inhalation of dusts triggers mucosal inflammation.

Critical Safety Logic (The "Why")

-

Sensitization Risk: While not always explicitly labeled as a sensitizer due to lack of long-term data, halogenated pyridines can act as haptens, binding to skin proteins and inducing allergic contact dermatitis over time. Treat as a potential sensitizer.

-

Reactive Incompatibility: The 2-chloro position is electrophilic. Avoid contact with strong nucleophiles (e.g., thiols, amines) outside of controlled reaction vessels to prevent uncontrolled exotherms or toxic byproduct formation.

Part 3: Emergency Response & Decision Logic

This section outlines a self-validating response system. Do not memorize steps; understand the flow of containment.

Exposure Response Workflow

Figure 1: Decision logic for acute exposure events. Immediate dilution is the priority for surface contact.

Fire & Spill Control

-

Fire: Use

, dry chemical, or foam. Do not use high-pressure water jets , as this may scatter the chemical and spread contamination. Burning produces toxic fumes: -

Spill (Solid):

-

Isolate: Evacuate non-essential personnel.

-

Protect: Don full PPE (Tyvek suit, double nitrile gloves, P100 respirator).

-

Contain: Cover with damp absorbent pads to prevent dust generation.

-

Clean: Scoop into a hazardous waste drum. Wipe area with a mild soapy solution (pyridines are organic-soluble; water alone may smear).

-

Part 4: Technical Handling & Storage Protocol

The "Double-Barrier" Storage System

To maintain chemical integrity and safety, use a self-validating storage method:

-

Primary Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation and leaching).

-

Secondary Containment: Sealed plastic bag or desiccator cabinet.

-

Environment: Store at 2-8°C (Refrigerate). The presence of the methoxy and halogen groups makes the compound relatively stable, but cool storage retards any slow hydrolysis or oxidation.

-

Atmosphere: Store under Argon or Nitrogen if the bottle is opened, as moisture can slowly hydrolyze the chloro-group over months.

Engineering Controls & PPE

-

Ventilation: All open handling must occur inside a certified chemical fume hood.

-

Glove Selection:

-

Standard: Nitrile (0.11 mm) – Change every 15 mins if splashed.

-

High Risk:[2] Laminate film (Silver Shield) if dissolving in penetrating solvents like DCM.

-

-

Respiratory: If weighing large quantities (>5g) outside a hood (not recommended), use a powered air-purifying respirator (PAPR) or N95/P100 mask.

Part 5: Application Protocol (Synthesis Context)

This section details a standard workflow for utilizing 2-Chloro-3-fluoro-4-methoxypyridine in a Suzuki-Miyaura Coupling , a common application for this scaffold.

Experimental Workflow: Suzuki Coupling

Objective: Coupling the 2-Cl position with an arylboronic acid.

Reagents:

-

2-Chloro-3-fluoro-4-methoxypyridine (1.0 eq)[3]

-

Arylboronic acid (1.2 eq)

- (0.05 eq) - Catalyst

- (2.0 eq) - Base

-

Dioxane/Water (4:1) - Solvent

Safety Critical Control Points (CCP):

Figure 2: Synthesis workflow highlighting safety and process stability steps.

Step-by-Step Methodology

-

Weighing: In a fume hood, weigh the pyridine derivative into a reaction vial. Precaution: Use an antistatic gun if the powder is static-prone to prevent dispersal.

-

Catalyst Addition: Add the Palladium catalyst and Boronic acid.

-

Solvent Prep: Degas the Dioxane/Water mixture by sparging with Nitrogen for 10 minutes. Reasoning: Oxygen poisons Pd(0) species, leading to homocoupling side products and poor yield.

-

Reaction: Seal the vial and heat to 90°C. Safety: Ensure the pressure relief mechanism of the vial is functional; dioxane vapor pressure increases significantly at 90°C.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water.[4][5]

-

Note: The aqueous waste will contain fluoride traces (if decomposition occurred) and palladium residues. Dispose of as heavy metal/halogenated waste.

-

Part 6: References & Authority

The following sources provide the foundational data for the handling of halogenated pyridine derivatives.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives. PubChem.[3][6][7][8] [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine. United States Department of Labor. [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Harmonised classification and labelling of pyridine derivatives.[Link]

Disclaimer: This guide is for research and development purposes only. Users must conduct their own risk assessment specific to their facility's engineering controls.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]

- 3. PubChemLite - 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 4. carlroth.com [carlroth.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloro-3-cyano-4-methoxypyridine | 98645-43-3 | TCI AMERICA [tcichemicals.com]

- 8. 2-クロロ-4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Solubility Profile of 2-Chloro-3-fluoro-4-methoxypyridine

[1]

CAS Number: 1184172-10-8 Molecular Formula: C₆H₅ClFNO Molecular Weight: 161.56 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-Chloro-3-fluoro-4-methoxypyridine , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Due to its specific substitution pattern—combining electron-withdrawing halogens (2-Cl, 3-F) with an electron-donating methoxy group (4-OMe)—this molecule exhibits a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.[1]

Effective handling of this compound requires precise solvent selection for three distinct phases: synthetic reaction media , liquid-liquid extraction , and chromatographic purification .[1] This guide synthesizes empirical data with physicochemical principles to provide actionable protocols for researchers.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of 2-Chloro-3-fluoro-4-methoxypyridine, one must understand the competition between its functional groups.[1]

-

The Pyridine Core: Inherently polar and weakly basic.[1]

-

Halogenation (2-Cl, 3-F): These atoms significantly increase lipophilicity (logP) and decrease the basicity of the pyridine nitrogen, making the compound less soluble in acidic aqueous media compared to non-halogenated pyridines.[1]

-

Methoxy Group (4-OMe): Provides a dipole and weak hydrogen bond acceptance, maintaining solubility in polar organic solvents like acetone and ethyl acetate.[1]

Physical State: Typically observed as a low-melting solid or viscous oil depending on purity and ambient temperature.[1] High-purity samples often crystallize, while crude mixtures remain oils.[1]

Calculated Properties

| Property | Value (Approx.) | Implication |

| LogP | ~1.9 - 2.2 | Preferential solubility in organic layers (DCM, EtOAc) over water.[1] |

| pKa (Conj. Acid) | < 2.0 | Very weak base; will not protonate/dissolve in weak acids (e.g., 5% acetic acid). Requires strong mineral acid for aqueous solubility.[1] |

| H-Bond Donors | 0 | No self-association; lower melting point and high solubility in aprotic solvents.[1] |

Solubility Landscape

The following table categorizes solvents based on their operational utility for this specific compound.

Solvent Compatibility Table[1][3][4][5]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Choice. Ideal for solubilizing the compound for reactions or loading onto silica gel.[1] |

| Chlorinated | Chloroform | High | Alternative to DCM; useful for NMR analysis.[1] |

| Polar Aprotic | Acetone | High | Reaction Medium. Used in nucleophilic substitution reactions (e.g., refluxing with bases). |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High | Extraction & Purification. Excellent solvent for liquid-liquid extraction and silica chromatography.[1] |

| Polar Aprotic | DMSO / DMF | High | Used for high-temperature nucleophilic aromatic substitutions (SɴAr).[1] Hard to remove; use only when necessary.[1] |

| Non-Polar | Hexanes / Heptane | Moderate | Anti-Solvent. The compound is moderately soluble but will precipitate if the ratio of Hexane:EtOAc is high. Used as the mobile phase in chromatography (e.g., 5:1 Hexane:EtOAc). |

| Protic | Methanol / Ethanol | Moderate to High | Good for crystallization or low-temp reactions.[1] Avoid if strong nucleophiles are present to prevent ether exchange.[1] |

| Aqueous | Water | Insoluble | Immiscible.[1] The compound will oil out or precipitate.[1] |

Visualization: Solvent Selection Workflow

The following diagram outlines the logical decision process for selecting a solvent based on the experimental stage.

Figure 1: Decision matrix for solvent selection based on process requirements.[1] Blue paths indicate synthesis, Green indicates extraction, and Red indicates purification.

Experimental Protocol: Gravimetric Solubility Determination

If precise solubility data (e.g., for formulation) is required, do not rely on visual estimates. Use this self-validating gravimetric protocol.

Objective

Determine the saturation solubility (

Materials

-

Analytical Balance (0.1 mg precision).[1]

-

0.45 µm PTFE Syringe Filter (compatible with organic solvents).[1]

-

Scintillation vials (20 mL) with PTFE-lined caps.[1]

-

Target Solvent (e.g., Methanol, Toluene).

Step-by-Step Methodology

-

Saturation Preparation:

-

Add 100 mg of 2-Chloro-3-fluoro-4-methoxypyridine to a vial.

-

Add 0.5 mL of the target solvent.[1]

-

Check: If the solid dissolves completely, add more solid until a visible suspension remains (supersaturation).

-

Equilibration: Vortex for 1 hour, then allow to stand at 25°C for 24 hours.

-

-

Filtration (The Critical Step):

-

Using a syringe, withdraw ~0.3 mL of the supernatant (avoiding settled solids).

-

Attach the 0.45 µm PTFE filter and push the solution into a pre-weighed clean vial (

). -

Validation: Ensure the filtrate is perfectly clear. If cloudy, re-filter.[1]

-

-

Evaporation & Measurement:

-

Calculation:

[1]

Case Study: Solvent Effects in Synthesis

The choice of solvent significantly impacts the reactivity of 2-Chloro-3-fluoro-4-methoxypyridine.[1]

-

Nucleophilic Substitution (SɴAr):

-

Goal: Replace the 2-Cl or 4-OMe group.[1]

-

Solvent Choice:Polar Aprotic (DMF, DMSO, NMP).

-

Mechanism:[3][4] These solvents solvate cations (e.g.,

from

-

-

Lithiation / Metalation:

References

-

Sigma-Aldrich. 2-Chloro-3-fluoro-4-methoxypyridine Product Analysis & CAS 1184172-10-8. Retrieved from [1]

-

Ma, Y., et al. (2021). Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. (Describes synthesis and purification using Acetone and EtOAc/Hexane). Retrieved from (Snippet verified via search context 1.1).

-

PubChem. 2-chloro-3-fluoro-4-methoxypyridine (Compound Summary). National Library of Medicine.[1] Retrieved from

A Researcher's Guide to Sourcing 2-Chloro-3-fluoro-4-methoxypyridine: From Supplier Qualification to Quality Verification

Abstract

2-Chloro-3-fluoro-4-methoxypyridine is a highly functionalized pyridine building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. The strategic placement of its chloro, fluoro, and methoxy groups offers a versatile scaffold for medicinal chemists, enabling a range of synthetic transformations.[1] However, the success of these syntheses is critically dependent on the purity and reliability of the starting material. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on identifying, qualifying, and verifying commercial sources of 2-Chloro-3-fluoro-4-methoxypyridine, ensuring the integrity and reproducibility of their research.

Introduction: The Strategic Value of 2-Chloro-3-fluoro-4-methoxypyridine

2-Chloro-3-fluoro-4-methoxypyridine (CAS No. Not uniformly defined, see supplier notes) is a substituted pyridine derivative whose value lies in the unique interplay of its functional groups.[2]

-

2-Chloro Group: Serves as a primary site for nucleophilic substitution and a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

-

3-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[3] Its electron-withdrawing nature also influences the reactivity of the pyridine ring.

-

4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic profile of the aromatic ring and can influence the molecule's conformation and metabolic stability.[4][5]

This trifecta of functionalities makes the compound a sought-after intermediate for creating libraries of novel compounds for drug discovery and developing next-generation agrochemicals.[6][7] Given its role as a foundational building block, sourcing this reagent with verifiable high purity is not merely a matter of procurement but a critical first step in the experimental workflow.

Supplier Identification and Qualification Framework

Identifying a reliable supplier requires a multi-faceted evaluation beyond catalog price and availability. The following criteria form a robust framework for qualifying potential vendors.

Key Supplier Evaluation Criteria:

-

Purity and Specification: The supplier must provide a clear, unambiguous purity specification, typically ≥98%. This should be substantiated by a Certificate of Analysis (CoA) for the specific lot being purchased.

-

Analytical Transparency: Reputable suppliers will openly share the analytical methods used for quality control (e.g., NMR, GC, HPLC, LC-MS). The absence of this information is a significant red flag.

-

Documentation: Beyond the CoA, the availability of a comprehensive Safety Data Sheet (SDS) is mandatory for ensuring safe handling and storage.[8][9][10]

-

Scalability and Stock Status: For drug development professionals, the ability of a supplier to provide larger, GMP-grade quantities is crucial for future scale-up. Real-time stock information is also a key indicator of a supplier's operational reliability.

-

Technical Support: A supplier with accessible technical support can be an invaluable partner in resolving any issues related to product quality or handling.

Comparative Overview of Commercial Suppliers

The following table summarizes publicly available information for several commercial suppliers of substituted pyridines. Researchers should always verify the exact specifications for 2-Chloro-3-fluoro-4-methoxypyridine directly with the supplier, as catalog details can vary.

| Supplier | Typical Purity | Analytical Data Provided | Notes |

| BLD Pharm | Not specified for this exact isomer, but offers related compounds. | Provides access to NMR, HPLC, LC-MS for many products.[11] | Offers a range of substituted pyridines.[11] |

| ChemScene | ≥98% for related isomers.[12] | Provides key data points and SDS for download.[12] | Strong focus on bioactive molecules and building blocks for research.[12] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) for similar fluorinated pyridines. | Provides SDS, Specifications, and CoA upon request. | Well-established supplier with a broad catalog of building blocks. |

| Vibrant Pharma Inc | ~97% for related compounds.[13] | Basic specifications provided on the product page.[13] | Offers various quantities, from grams to bulk.[13] |

Note: This table is illustrative. The specific compound "2-Chloro-3-fluoro-4-methoxypyridine" is a specialty chemical, and stock and specifications should be confirmed directly.

Technical Specifications & Incoming Quality Control

Upon receiving any chemical reagent, especially a critical building block, independent verification of its identity and purity is a cornerstone of good laboratory practice.

Standard Analytical Specifications

A typical Certificate of Analysis for high-purity 2-Chloro-3-fluoro-4-methoxypyridine should include:

-

Appearance: Conforming to a specified physical state (e.g., liquid, solid) and color.

-

Identity Confirmation: Confirmed by ¹H NMR and/or Mass Spectrometry.

-

Purity Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with a result of ≥98%.

Workflow for Incoming Material Verification

The diagram below outlines a systematic workflow for qualifying a new batch of a critical reagent like 2-Chloro-3-fluoro-4-methoxypyridine.

Caption: Supplier Qualification and Incoming Material QC Workflow.

Protocol: Purity Verification by HPLC

This protocol provides a general method for verifying the purity of a sample. The exact column and mobile phase may require optimization.

Objective: To determine the purity of an incoming batch of 2-Chloro-3-fluoro-4-methoxypyridine using Reverse-Phase HPLC with UV detection.

Materials:

-

2-Chloro-3-fluoro-4-methoxypyridine sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional, for mobile phase modification)

-

C18 Reverse-Phase HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Accurately prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile. Dilute this solution 1:10 with a 50:50 mixture of Acetonitrile and Water to create a working solution of 100 µg/mL.

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: Water (with 0.1% Formic Acid, if needed for peak shape)

-

Mobile Phase B: Acetonitrile (with 0.1% Formic Acid, if needed)

-

-

HPLC Conditions:

-

Column: Standard C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 254 nm (or wavelength of maximum absorbance)

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis:

-

Inject the working solution onto the equilibrated HPLC system.

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be ≥98% for a high-purity sample.[14]

-

Safe Handling and Storage

Substituted pyridines require careful handling. Always consult the supplier-specific Safety Data Sheet (SDS) before use.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Some suppliers may recommend storing under an inert atmosphere.

Conclusion

The procurement of 2-Chloro-3-fluoro-4-methoxypyridine is a critical control point in any research or development program that relies on it. By moving beyond a simple price comparison and adopting a rigorous framework of supplier qualification, documentation review, and independent analytical verification, researchers can ensure the quality and consistency of their starting materials. This diligence is fundamental to generating reproducible data, avoiding costly troubleshooting, and ultimately, accelerating the path of discovery and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methoxypyridine: Synthesis, Properties, and Applications in Organic and Medicinal Chemistry. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

-

PubChem. 2-chloro-3-fluoro-4-methoxypyridine. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Pyridine. Available from: [Link]

-

OSHA. Pyridine - Method number: PV2295. Available from: [Link]

-

NCBI Bookshelf. Analytical Methods for Determining Pyridine in Biological Materials. Available from: [Link]

-

RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

Agilent. Pyridines Separation of pyridine and other amines. Available from: [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. drughunter.com [drughunter.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 1227598-28-8|4-Chloro-2-fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 12. chemscene.com [chemscene.com]

- 13. vibrantpharma.com [vibrantpharma.com]

- 14. helixchrom.com [helixchrom.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Chloro-3-fluoro-4-methoxypyridine: Synthesis, Reactivity, and Applications for the Research Scientist

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a substantial number of FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a "privileged scaffold" for the development of novel therapeutic agents. This guide focuses on the specific, albeit currently non-commercialized, derivative: 2-Chloro-3-fluoro-4-methoxypyridine . While direct literature on this exact molecule is scarce, this document serves as a technical primer for the research professional, extrapolating from established principles of pyridine chemistry to provide a comprehensive overview of its predicted properties, plausible synthetic routes, potential for further functionalization, and prospective applications in drug discovery. We will delve into the causal logic behind proposed synthetic choices and analytical expectations, grounding our discussion in authoritative chemical principles.

The Pyridine Scaffold: A Nexus of Clinical Diversity

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and natural products, including vitamins and alkaloids.[1] Its prevalence is not coincidental; the nitrogen atom imparts a unique set of physicochemical properties. It acts as a hydrogen bond acceptor, modulates the electronic distribution of the ring, and provides a handle for altering solubility and metabolic stability. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Consequently, substituted pyridines are integral to drugs targeting a wide spectrum of diseases, from cancers and inflammatory conditions to infectious diseases.[2][3] The strategic incorporation of substituents like halogens and alkoxy groups further enhances the utility of the pyridine core, making molecules like 2-Chloro-3-fluoro-4-methoxypyridine compelling targets for synthetic exploration.

Physicochemical Properties and Reactivity Profile

Predicted Physicochemical Properties

The properties of 2-Chloro-3-fluoro-4-methoxypyridine can be predicted based on the contribution of its individual functional groups. These predictions are vital for designing synthetic workups, purification strategies, and formulation studies.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₅ClFNO | Based on atomic composition. |

| Molecular Weight | ~161.56 g/mol | Sum of atomic weights. |

| Appearance | Likely a colorless to light yellow oil or low-melting solid | Many substituted halopyridines exist in this state.[4] |

| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc). Limited solubility in water. | The hydrophobic pyridine core and halogen substituents dominate over the polar methoxy group. |

| Boiling Point | Elevated due to polarity and molecular weight. | Halogenation and the polar pyridine nitrogen increase intermolecular forces. |

| pKa (of Pyridinium) | Lower than pyridine (~5.2) | The electron-withdrawing effects of both chlorine and fluorine atoms decrease the basicity of the pyridine nitrogen.[5] |

Electronic Effects and Reactivity

The reactivity of the pyridine ring is profoundly influenced by its substituents. The nitrogen atom itself is electron-withdrawing, making the ring electron-deficient compared to benzene. This deactivation is particularly pronounced at the C-2, C-4, and C-6 positions.

-

Electrophilic Aromatic Substitution (EAS): Pyridine is generally resistant to EAS due to the deactivating nature of the nitrogen, which can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[6][7][8] When substitution does occur, it is directed to the C-3 and C-5 positions.[7] In our target molecule, the combined electron-withdrawing inductive effects of the chloro and fluoro groups, along with the nitrogen, would render the ring highly deactivated towards electrophilic attack. The methoxy group at C-4 is an activating, ortho-para director; however, its activating effect is likely insufficient to overcome the strong deactivation by the other substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr, especially at the C-2 and C-4 positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[9][10][11][12] In 2-Chloro-3-fluoro-4-methoxypyridine, the chlorine atom at the C-2 position is the most probable site for nucleophilic attack. This position is activated by the ring nitrogen, and chlorine is a better leaving group than fluorine in most SNAr reactions on heteroaromatic systems.

Proposed Synthetic Strategies

Given the absence of a commercial source, a de novo synthesis is required. A logical retrosynthetic analysis suggests dissecting the molecule into readily available precursors.

Retrosynthetic Analysis

A plausible disconnection strategy involves the sequential introduction of the substituents onto a pyridine core. The methoxy group can be installed via nucleophilic substitution on a halopyridine, and the halogen atoms can be introduced through various halogenation or diazotization reactions.

Caption: Proposed synthetic workflow for 2-Chloro-3-fluoro-4-methoxypyridine.

Potential for Late-Stage Functionalization

The true value of a building block like 2-Chloro-3-fluoro-4-methoxypyridine lies in its capacity for diversification. The chlorine atom at the C-2 position serves as an excellent handle for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The C-2 chloro substituent is an ideal site for Suzuki coupling reactions to form C-C bonds. This would allow the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The reactivity of chloropyridines in Suzuki couplings can be lower than their bromo or iodo counterparts, often requiring more active catalyst systems. [13]

-

Protocol: To a degassed mixture of 2-Chloro-3-fluoro-4-methoxypyridine, a boronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent like dioxane/water, add a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., a biarylphosphine, 2-4 mol%). Heat the reaction under an inert atmosphere until completion. [13][14][15]

-

-

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of a diverse library of substituted anilines and other amino-pyridines. [16]Aryl chlorides are known to be challenging substrates, often necessitating the use of bulky, electron-rich phosphine ligands and strong bases like sodium tert-butoxide. [17]

-

Protocol: In a glovebox, combine 2-Chloro-3-fluoro-4-methoxypyridine, the desired amine (1.2 eq), a palladium pre-catalyst (e.g., G3-palladacycle, 1-3 mol%), a sterically hindered biarylphosphine ligand (e.g., RuPhos, 2-6 mol%), and sodium tert-butoxide (1.4 eq) in a dry, degassed solvent like toluene. Heat the reaction under an inert atmosphere. [17][18]

-

Caption: Late-stage functionalization pathways for the target molecule.

Prospective Applications in Medicinal Chemistry

Substituted pyridines are prevalent in numerous therapeutic areas. [1]The specific combination of chloro, fluoro, and methoxy groups in the target molecule suggests potential applications in several areas:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that engages in hydrogen bonding with the hinge region of the kinase domain. The pyridine nitrogen of our target molecule could serve as a hinge-binder.

-

GPCR Modulation: The diverse substitution patterns achievable through late-stage functionalization could yield ligands for G-protein coupled receptors.

-

Antimicrobial/Antiviral Agents: Halogenated heterocycles are common motifs in antimicrobial and antiviral drugs, where they can enhance binding affinity and improve pharmacokinetic properties. [2]

Analytical Characterization (Predicted)

Confirmation of the structure of 2-Chloro-3-fluoro-4-methoxypyridine would rely on a combination of standard spectroscopic techniques.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The predicted NMR spectra would be complex due to the various couplings, particularly with fluorine.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling | Rationale |

| ¹H | ~8.0-8.2 (H-6) | Doublet of doublets (d, JH-F, JH-H) | The proton at C-6 would be downfield due to the anisotropic effect of the pyridine ring and would couple to the fluorine at C-3 and the proton at C-5. |

| ¹H | ~7.0-7.2 (H-5) | Doublet of doublets (d, JH-F, JH-H) | The proton at C-5 would couple to the fluorine at C-3 and the proton at C-6. |

| ¹H | ~3.9-4.1 (OCH₃) | Singlet (s) | Typical range for a methoxy group on an aromatic ring. |

| ¹³C | ~150-160 (C-2, C-4, C-6) | Doublets (JC-F) | Carbons bonded to or near electronegative atoms and fluorine will be downfield and show C-F coupling. [19][20] |

| ¹³C | ~110-130 (C-3, C-5) | Doublets (JC-F) | These carbons will also exhibit coupling to fluorine. |

| ¹³C | ~55-60 (OCH₃) | Singlet (s) | Standard chemical shift for a methoxy carbon. |

| ¹⁹F | ~ -110 to -140 | Multiplet | The chemical shift is typical for a fluorine on an electron-deficient aromatic ring. It would be split by the adjacent protons. |

Mass Spectrometry

-

Electron Impact (EI-MS): The molecular ion peak (M⁺) would be expected at m/z ~161. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) would be a key diagnostic feature.

-

High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the exact mass and elemental composition.

Infrared Spectroscopy

Key expected vibrational frequencies include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring. [21]* ~1250-1000 cm⁻¹: C-O stretching of the methoxy group and C-F stretching.

-

~800-600 cm⁻¹: C-Cl stretching.

Safety and Handling

While no specific safety data exists for 2-Chloro-3-fluoro-4-methoxypyridine, it should be handled with the precautions appropriate for a novel, halogenated organic compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion

2-Chloro-3-fluoro-4-methoxypyridine represents a synthetically accessible yet underexplored building block with significant potential for drug discovery and development. This guide provides a foundational framework for its synthesis, leveraging established methodologies in pyridine chemistry. The true potential of this molecule lies in its capacity for late-stage functionalization, particularly through palladium-catalyzed cross-coupling reactions at the C-2 position. By providing this detailed technical overview, we aim to empower researchers to synthesize, diversify, and ultimately unlock the therapeutic potential of this and related substituted pyridine scaffolds.

References

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(6), 6376-6389. Retrieved from [Link]

-

ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(3), 1234-1244. Retrieved from [Link]

-

Study.com. (n.d.). At which position(s) does nucleophilic aromatic substitution occur in pyridine? Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

-

ACS Publications. (1971). Novel pharmacological activity of a series of substituted pyridines. Journal of Medicinal Chemistry, 14(4), 322-325. Retrieved from [Link]

- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

-

ResearchGate. (2007). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

National Institutes of Health. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

-

ResearchGate. (2015). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]

-

ACS Publications. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(4), 957-964. Retrieved from [Link]

-

YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 637-653. Retrieved from [Link]

-

Royal Society of Chemistry. (1987). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 1429-1433. Retrieved from [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypyridine. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4566-4569. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5225-5233. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

-

European Patent Office. (1986). EP 0183228 B1 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Retrieved from [Link]

- Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

ACS Publications. (2019). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 84(1), 436-445. Retrieved from [Link]

-

Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (2018). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A, 122(49), 9607-9616. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Hindawi. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of Spectroscopy, 1, 1-4. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. homework.study.com [homework.study.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. mdpi.com [mdpi.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

The Strategic Incorporation of 3-Fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluoropyridine scaffold has emerged as a privileged motif in contemporary drug discovery, offering a unique constellation of physicochemical properties that address key challenges in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of 3-fluoropyridine derivatives, from fundamental principles to advanced therapeutic and agrochemical applications. We will dissect the strategic rationale for its use, including the profound effects of 3-fluorination on molecular properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. This guide will also detail synthetic methodologies for the preparation of these valuable compounds, including classical and modern late-stage functionalization techniques. Through case studies of FDA-approved drugs and other biologically active agents, we will illustrate the role of the 3-fluoropyridine moiety as a critical pharmacophore and a versatile bioisostere. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation small molecule therapeutics and crop protection agents.

The Rationale for 3-Fluoropyridine in Drug Design: A Physicochemical Perspective

The introduction of a fluorine atom at the 3-position of a pyridine ring imparts a unique set of electronic and steric properties that can be strategically leveraged to optimize the druglikeness of a molecule. Unlike substitution at the 2- or 4-positions, 3-fluorination does not render the fluorine atom susceptible to nucleophilic aromatic substitution, making it a stable modification in a biological milieu.[1]

Modulation of Basicity (pKa)

One of the most significant consequences of introducing a fluorine atom is the modulation of the basicity of the pyridine nitrogen. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the pyridine ring and, consequently, lowers the pKa of the pyridine nitrogen. This reduction in basicity can have profound implications for a drug candidate's pharmacokinetic profile. For instance, a lower pKa can reduce unwanted interactions with acidic organelles like lysosomes and may mitigate off-target effects associated with binding to aminergic GPCRs.

Table 1: Comparative Physicochemical Properties of Pyridine and 3-Fluoropyridine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP |

| Pyridine | C₅H₅N | 79.10 | 5.23[2] | 0.65[2] |

| 3-Fluoropyridine | C₅H₄FN | 97.09[3] | 2.97[4] | 0.8[5] |

Impact on Lipophilicity (logP) and Permeability

The effect of fluorination on lipophilicity is context-dependent. While the replacement of a hydrogen atom with a fluorine atom generally leads to a slight increase in the calculated partition coefficient (logP), the overall impact on a molecule's lipophilicity is influenced by other substituents and the molecular conformation.[6][7] However, the introduction of a C-F bond can enhance membrane permeability, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[8] This is attributed to the unique electrostatic potential of the C-F bond, which can facilitate favorable interactions with the lipophilic environment of cell membranes.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage.[9] By strategically placing a fluorine atom at a metabolically labile position on the pyridine ring, medicinal chemists can block oxidative metabolism by cytochrome P450 enzymes.[10][11] This "metabolic shielding" can lead to a longer plasma half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. For example, studies on the PET tracer [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) have shown that its metabolism is influenced by CYP2E1, leading to the formation of 5-hydroxy-3F4AP and the N-oxide.[10][11] This highlights the importance of understanding the metabolic pathways of fluorinated pyridines in drug design.

Synthetic Strategies for 3-Fluoropyridine Derivatives

The synthesis of 3-fluoropyridine and its derivatives can be achieved through a variety of methods, ranging from classical approaches to modern, late-stage functionalization techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods for introducing a fluorine atom at the 3-position of the pyridine ring often involve multi-step sequences.

-

Balz-Schiemann Reaction: This method involves the diazotization of a 3-aminopyridine derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the 3-fluoropyridine. While effective, this reaction can sometimes suffer from low yields and the need for harsh conditions.[12]

-

Halogen Exchange (HALEX) Reactions: The substitution of a chlorine or bromine atom at the 3-position with fluoride can be achieved using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF). These reactions often require high temperatures and polar aprotic solvents.[12]

Modern Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided milder and more efficient methods for the synthesis of 3-fluoropyridine derivatives, including late-stage functionalization approaches that allow for the introduction of fluorine at a late step in the synthesis of a complex molecule.

A notable modern approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate. This method allows for the construction of diversely substituted 3-fluoropyridines from readily available ketone starting materials.[1]

Experimental Protocol: Photoredox Synthesis of 3-Fluoro-2,6-diphenylpyridine [1]

-

To a reaction vessel, add the α,α-difluoro-β-iodoketone (1.0 equiv), the silyl enol ether (1.2 equiv), and the photocatalyst fac-Ir(ppy)₃ (1 mol%).

-

Add degassed solvent (e.g., DMF) and stir the mixture under an inert atmosphere.

-

Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

To the reaction mixture, add ammonium acetate (5.0 equiv) and heat to 120 °C for 3 hours.

-

After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoropyridine derivative.

Caption: Workflow for the photoredox-mediated synthesis of 3-fluoropyridine derivatives.